2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

Catalog No.
S740554
CAS No.
1157698-34-4
M.F
C10H8F2O2
M. Wt
198.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

CAS Number

1157698-34-4

Product Name

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

IUPAC Name

2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

InChI

InChI=1S/C10H8F2O2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14)

InChI Key

JBZJYHGCTGBDMR-UHFFFAOYSA-N

SMILES

C1C(C1C(=O)O)C2=C(C=CC(=C2)F)F

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=CC(=C2)F)F

Application in Asthma Treatment

Application in Antibacterial Research

Application in Inhibiting Leukotriene C4 Synthase

    Scientific Field: Biochemistry, Pharmacology

    Summary of the Application: A compound similar to the one , specifically (1S,2S)-2-({5-[(5-chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic acid (AZD9898), has been discovered as an inhibitor of Leukotriene C4 Synthase (LTC4S).

    Methods of Application/Experimental Procedures: The discovery started from a screening hit, leading to AZD9898, a picomolar LTC4S inhibitor.

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a 2,5-difluorophenyl group and a carboxylic acid functional group. Its chemical formula is C10H8F2O2C_{10}H_{8}F_{2}O_{2} and it has a molecular weight of approximately 198.17 g/mol. The compound belongs to the class of organic compounds known as cyclopropanecarboxylic acids, which are notable for their unique structural properties and potential biological activities .

The reactivity of 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid can be attributed to its functional groups. It can undergo various chemical transformations, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of cyclopropane derivatives.
  • Nucleophilic Substitution: The fluorine atoms in the phenyl ring can participate in nucleophilic substitution reactions, making the compound versatile in synthetic chemistry .

Research indicates that 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid exhibits potential biological activities. It has been studied for its effects on various biological targets, particularly in the context of anti-inflammatory and analgesic properties. The presence of the difluorophenyl group enhances its interaction with biological systems, potentially increasing its efficacy while reducing toxicity .

Synthesis of 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid can be achieved through several methods:

  • Cyclopropanation Reactions: Using diazo compounds or alkenes in the presence of transition metal catalysts.
  • Fluorination: Introducing fluorine atoms into the phenyl ring through electrophilic aromatic substitution.
  • Carboxylation: Incorporating the carboxylic acid group via carbonylation reactions or using carbon dioxide under specific conditions .

This compound has potential applications in various fields:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of drugs targeting inflammatory diseases.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
  • Material Science: Investigated for use in developing new materials with specific chemical properties .

Studies on the interactions of 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid with biological molecules have shown that it may bind effectively to certain receptors involved in pain and inflammation pathways. These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic potential .

Several compounds share structural similarities with 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2-(3,4-Difluorophenyl)cyclopropanecarboxylic acidC10H8F2O2C_{10}H_{8}F_{2}O_{2}Different fluorine substitution pattern
2-(2,4-Difluorophenyl)cyclopropanecarboxylic acidC10H8F2O2C_{10}H_{8}F_{2}O_{2}Variation in fluorine placement
(1S,2R)-2-[(2,5-difluorophenyl)carbamoyl]cyclopropanecarboxylic acidC11H9F2NO3C_{11}H_{9}F_{2}NO_{3}Contains an amide group enhancing solubility

The uniqueness of 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid lies in its specific combination of functional groups and fluorination pattern, which may offer distinct biological activities compared to these similar compounds .

The thermal stability and phase behavior of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid represent critical physicochemical properties that influence its handling, storage, and potential applications. The compound exhibits a molecular weight of 198.17 g/mol [1] and maintains chemical stability under recommended temperature and pressure conditions [2].

Thermal Decomposition Characteristics

The compound demonstrates thermal stability up to elevated temperatures, with a predicted boiling point of 308.1 ± 42.0°C [3] [4]. However, upon thermal decomposition, the molecule yields carbon oxides and hydrogen fluoride as primary degradation products [2]. The presence of fluorine atoms in the 2,5-difluorophenyl substituent contributes to the formation of hydrogen fluoride during thermal breakdown, which represents a significant safety consideration during high-temperature processing.

The flash point is computationally predicted to be 140.1 ± 27.9°C [4], indicating moderate thermal hazard potential. This relatively high flash point suggests that the compound requires elevated temperatures to reach its ignition point, contributing to its overall thermal stability profile.

Phase Transition Behavior

Limited experimental data exists regarding specific phase transition temperatures. The melting point has not been experimentally determined for 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid specifically [5]. However, related difluorophenyl cyclopropanecarboxylic acid derivatives exhibit melting points in the range of 78-81°C for stereoisomeric variants [6] [7], suggesting that the target compound likely exhibits similar thermal transition behavior.

The absence of specific phase behavior data represents a significant gap in the physicochemical characterization of this compound. Differential scanning calorimetry and thermogravimetric analysis would provide essential information about glass transition temperatures, crystalline transitions, and thermal decomposition kinetics.

PropertyValueMethod/Source
Molecular Weight198.17 g/molCalculated [1]
Boiling Point (°C)308.1 ± 42.0 (Predicted)Computational prediction [3] [4]
Flash Point (°C)140.1 ± 27.9 (Predicted)Computational prediction [4]
Chemical StabilityStable under recommended conditionsStability assessment [2]
Thermal Degradation ProductsCarbon oxides, Hydrogen fluorideThermal decomposition analysis [2]

Solubility Characteristics in Organic Solvents

The solubility profile of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid in organic solvents reflects the compound's polar and lipophilic characteristics, influenced by both the carboxylic acid functional group and the fluorinated aromatic system.

Aprotic Solvent Solubility

Experimental solubility data demonstrates that the compound exhibits slight solubility in chloroform and dimethyl sulfoxide [6] [7]. These aprotic solvents can dissolve the compound through dipole-dipole interactions and van der Waals forces, though the carboxylic acid group limits complete dissolution due to hydrogen bonding requirements.

The limited solubility in DMSO, despite its high polarity and hydrogen bond accepting capability, indicates that the fluorinated phenyl ring contributes significant hydrophobic character to the molecule. The 2,5-difluoro substitution pattern creates an electronegative environment that influences solvation behavior.

Protic Solvent Interactions

In methanol, the compound demonstrates sparingly soluble characteristics [6] [7]. This limited solubility in protic solvents results from competing hydrogen bonding interactions between the carboxylic acid group and the solvent molecules, versus intermolecular hydrogen bonding between compound molecules.

The LogP value of 2.15290 reported for related difluorophenyl cyclopropanecarboxylic acids [5] suggests moderate lipophilicity, which correlates with the observed limited aqueous solubility and preference for organic solvent systems.

Solvent Selection for Synthetic Applications

The solubility characteristics indicate that reaction conditions requiring complete dissolution should utilize chloroform or similar halogenated solvents. For crystallization procedures, methanol or ethanol systems may provide controlled precipitation due to the sparingly soluble nature in these media.

SolventSolubilityTemperature (°C)Source
ChloroformSlightly solubleRoom temperatureExperimental data [6] [7]
DMSOSlightly solubleRoom temperatureExperimental data [6] [7]
MethanolSparingly solubleRoom temperatureExperimental data [6] [7]
WaterLimited solubility (predicted)Room temperaturePrediction based on structure

Acid Dissociation Constant (pKa) Determination

The acid dissociation constant represents a fundamental physicochemical parameter that governs the ionization behavior of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid in aqueous and biological systems. While direct experimental pKa determination for this specific compound has not been reported, computational predictions and structural analogies provide insight into its acid-base behavior.

Fluorine Substituent Effects on Acidity

The presence of fluorine atoms at the 2,5-positions of the phenyl ring significantly influences the acidity of the carboxylic acid group through inductive electron withdrawal. Computational predictions for the structurally related (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid indicate a pKa of 4.53 ± 0.10 [6] [7], which represents enhanced acidity compared to unsubstituted cyclopropanecarboxylic acid (pKa = 4.83) [8].

For the 2,5-difluoro substitution pattern in the target compound, the electron-withdrawing effect would be expected to produce similar or potentially enhanced acidity due to the symmetrical fluorine placement. The inductive effect operates through the aromatic system and the cyclopropane ring, stabilizing the conjugate base through delocalization of negative charge.

Computational Methodology for pKa Prediction

Modern computational approaches utilizing density functional theory methods, particularly CAM-B3LYP with explicit solvation models, demonstrate mean absolute errors below 0.5 pKa units for carboxylic acids [9]. These methods account for solvation effects through continuum models and explicit water molecules, providing reliable predictions for fluorinated carboxylic acid systems.

The comparison with highly fluorinated carboxylic acids shows that perfluorinated systems exhibit dramatically lower pKa values, with perfluorooctanoic acid having an estimated pKa near -0.5 [10]. However, the partially fluorinated nature of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid would produce less dramatic acidity enhancement.

Structure-Activity Relationships

Related difluorinated cyclopropanecarboxylic acids demonstrate pKa values in the range of 3.05-4.53 [11] [6] [7], depending on substitution patterns and stereochemistry. The 2,5-difluorophenyl substitution would be predicted to fall within this range, likely toward the higher end due to the meta-positioning of the fluorine atoms relative to the cyclopropane attachment point.

CompoundpKaMethodTemperature (°C)
2-(2,5-Difluorophenyl)cyclopropanecarboxylic acidNot experimentally determinedNot availableNot applicable
(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid4.53 ± 0.10 (Predicted)Computational prediction [6] [7]25 (standard)
2,2-difluoro-3-(4-methoxyphenyl)cyclopropane-1-carboxylic acid3.05 ± 0.22 (Predicted)Computational prediction [11]25 (standard)
Cyclopropanecarboxylic acid (reference)4.83 (Literature)Experimental [8]25

Crystallographic Analysis and Polymorphism Studies

The crystallographic characterization of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid remains incomplete, representing a significant gap in the comprehensive physicochemical profiling of this compound. Current literature does not contain experimental crystal structure determinations for this specific molecule, though related cyclopropanecarboxylic acid derivatives have been extensively studied through X-ray crystallography.

Structural Predictions and Analogies

Based on crystal structures of related compounds, 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid would be expected to exhibit characteristic cyclopropane ring geometry with C-C bond lengths approximately 1.51 Å and internal bond angles near 60° [12]. The carboxylic acid functionality would likely adopt standard geometry with C=O bond length around 1.22 Å and C-O single bond length approximately 1.32 Å.

The fluorinated phenyl ring would maintain aromatic planarity with C-F bond lengths typically 1.35-1.37 Å [13]. The substitution pattern at the 2,5-positions creates a symmetrical electronic environment that would influence crystal packing through intermolecular interactions.

Hydrogen Bonding Patterns

Carboxylic acid derivatives commonly form centrosymmetric hydrogen-bonded dimers in the solid state, with O···O distances typically 2.65 Å [14] [15]. This dimeric association represents the most thermodynamically stable packing arrangement for carboxylic acids and would be expected for 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid.

The presence of fluorine atoms introduces additional potential for weak hydrogen bonding interactions (C-H···F) and dipole-dipole interactions that could influence crystal packing efficiency and polymorphic behavior [16] [13].

Polymorphism Considerations

No polymorphic forms have been identified for 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid, though this likely reflects the absence of systematic polymorph screening rather than inherent monomorphic behavior. Related cyclopropanecarboxylic acid derivatives demonstrate polymorphic behavior, particularly when different crystal growth conditions are employed [17].

The molecular structure, containing both rigid cyclopropane and aromatic components along with flexible hydrogen bonding capability, suggests potential for multiple crystal forms. Different conformations of the phenyl ring relative to the cyclopropane plane could lead to polymorphic variants with distinct packing arrangements.

Crystal Engineering Opportunities

The compound's structural features make it suitable for co-crystallization experiments with complementary molecules containing hydrogen bond acceptors. Studies on related cyclopropanecarboxylic acids demonstrate successful formation of co-crystals with nitrogen-containing heterocycles such as isonicotinamide [17].

Such co-crystallization approaches could provide insight into intermolecular interaction preferences and potentially yield crystalline forms with enhanced solubility or stability characteristics.

ParameterValue/DescriptionMethod/Source
Crystal StructureNot experimentally determinedX-ray crystallography needed
Space GroupNot determinedSingle crystal analysis needed
Density (g/cm³)1.4 ± 0.1 (Predicted)Computational prediction [3] [7]
Crystal FormSolidPhysical observation
Polymorphs IdentifiedNo polymorphs reportedPolymorph screening needed
Hydrogen Bonding PatternCarboxylic acid dimers (predicted)Structural prediction based on analogies [14] [15]

XLogP3

1.8

Dates

Last modified: 08-15-2023

Explore Compound Types